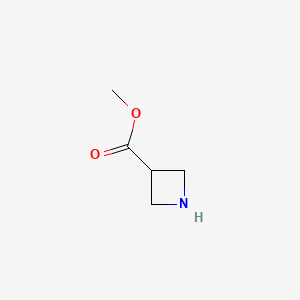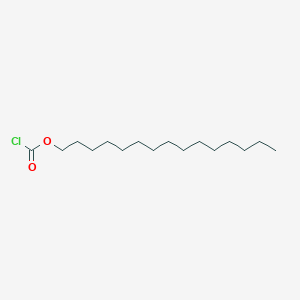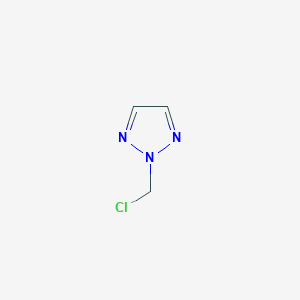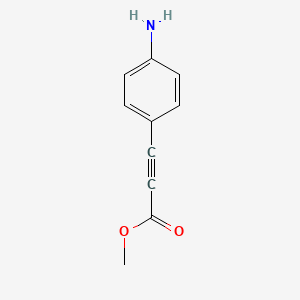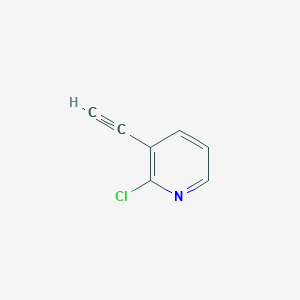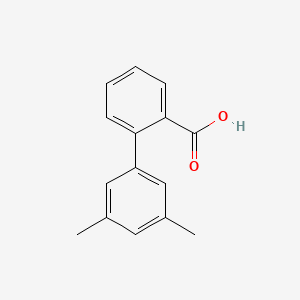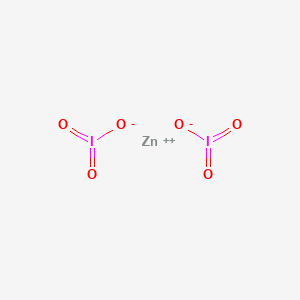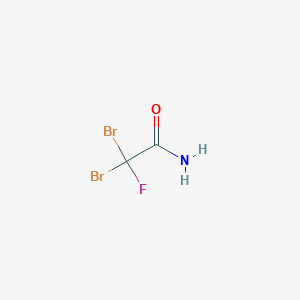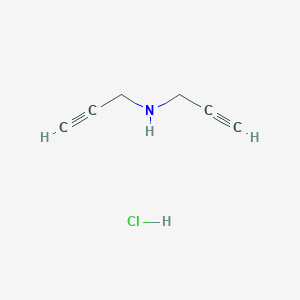
Di(prop-2-yn-1-yl)amine hydrochloride
Übersicht
Beschreibung
Di(prop-2-yn-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H8ClN. It is a derivative of dipropargylamine, characterized by the presence of two prop-2-yn-1-yl groups attached to a nitrogen atom, forming a hydrochloride salt. This compound is known for its applications in organic synthesis and its potential biological activities.
Wirkmechanismus
Mode of Action
It’s known that the compound can participate in copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition reactions . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function or activity.
Biochemical Pathways
Given its potential to participate in 1,3-dipolar cycloaddition reactions , it’s plausible that it could affect a variety of biochemical pathways, particularly those involving azide-containing compounds.
Result of Action
Given its potential to participate in 1,3-dipolar cycloaddition reactions , it’s plausible that it could induce a variety of molecular and cellular changes, depending on the specific targets and pathways involved.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di(prop-2-yn-1-yl)amine hydrochloride can be synthesized through various methods. One common approach involves the reaction of propargylamine with propargyl halides under basic conditions. The reaction typically proceeds as follows:
-
Reaction of Propargylamine with Propargyl Bromide
Reagents: Propargylamine, propargyl bromide, and a base such as sodium hydroxide.
Conditions: The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature.
Product: Di(prop-2-yn-1-yl)amine.
-
Formation of Hydrochloride Salt
Reagents: Di(prop-2-yn-1-yl)amine and hydrochloric acid.
Conditions: The amine is dissolved in an organic solvent, and hydrochloric acid is added dropwise to form the hydrochloride salt.
Product: this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Di(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidized derivatives of di(prop-2-yn-1-yl)amine.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is performed in an inert atmosphere, often in an organic solvent.
Products: Reduced forms of di(prop-2-yn-1-yl)amine.
-
Substitution
Reagents: Various nucleophiles such as halides or amines.
Conditions: The reaction is carried out in an organic solvent, often with a catalyst.
Products: Substituted derivatives of di(prop-2-yn-1-yl)amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Solvents: Tetrahydrofuran, dichloromethane, ethanol.
Catalysts: Palladium, copper.
Wissenschaftliche Forschungsanwendungen
Di(prop-2-yn-1-yl)amine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the synthesis of heterocyclic compounds and pharmaceuticals.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications, including neuroprotective effects.
- Evaluated for its role in the treatment of neurodegenerative diseases.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials and polymers.
Vergleich Mit ähnlichen Verbindungen
Di(prop-2-yn-1-yl)amine hydrochloride can be compared with other similar compounds, such as:
-
Propargylamine
Similarity: Both compounds contain a propargyl group.
Difference: this compound has two propargyl groups, while propargylamine has only one.
-
N,N-Di(prop-2-yn-1-yl)amine
Similarity: Both compounds have two propargyl groups attached to a nitrogen atom.
Difference: this compound is the hydrochloride salt form, while N,N-di(prop-2-yn-1-yl)amine is the free base.
-
Selegiline
Similarity: Both compounds contain a propargyl group and are used in neuroprotective research.
Difference: Selegiline has a different molecular structure and is a well-known monoamine oxidase inhibitor.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, and potential therapeutic uses. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-prop-2-ynylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c1-3-5-7-6-4-2;/h1-2,7H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLDYNBXYLPYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605667 | |
| Record name | N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93282-90-7 | |
| Record name | N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(prop-2-yn-1-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


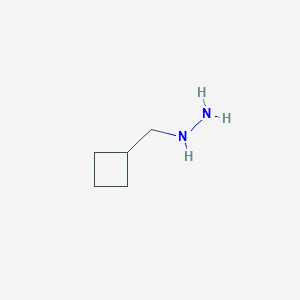
![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)
amine](/img/structure/B1357731.png)
![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)
